![molecular formula C15H17NO2S B14001372 Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- CAS No. 77422-78-7](/img/structure/B14001372.png)
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is an organic compound with the molecular formula C15H17NO2S. It is known for its unique structure, which includes a benzenamine core substituted with two methoxy groups at positions 2 and 6, and a phenylthio-methyl group at position 4. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- typically involves the reaction of 2,6-dimethoxyaniline with a phenylthio-methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio-methyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, its phenylthio-methyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2,4-dimethoxy-: Similar structure but with methoxy groups at positions 2 and 4.
Benzenamine, 2,6-dimethoxy-4-methyl-: Similar structure but with a methyl group instead of a phenylthio-methyl group.
Uniqueness
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is unique due to the presence of the phenylthio-methyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
77422-78-7 |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C15H17NO2S/c1-17-13-8-11(9-14(18-2)15(13)16)10-19-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |
Clé InChI |
DYWZPXCKBHSLBQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1N)OC)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


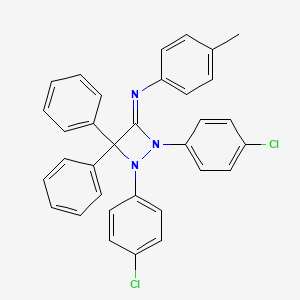
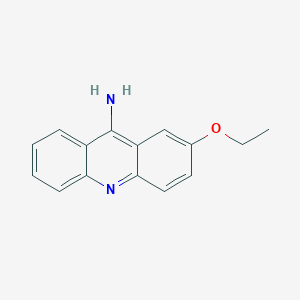
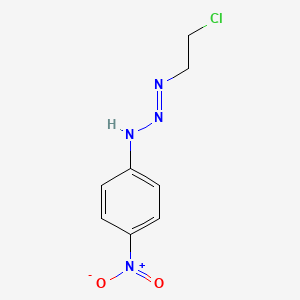
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
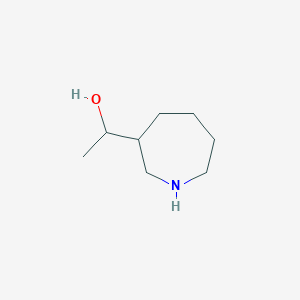
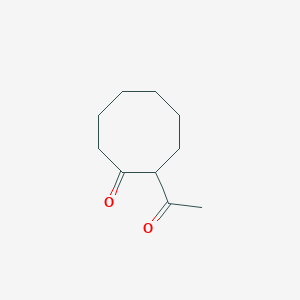
![1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14001360.png)
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
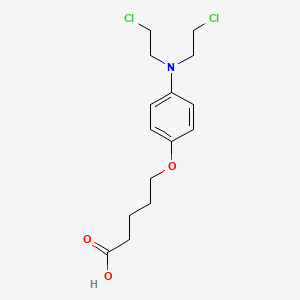
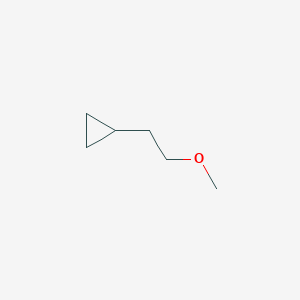
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)
